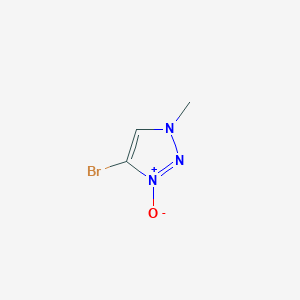
N-Methyl-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .Physical And Chemical Properties Analysis
N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .Wissenschaftliche Forschungsanwendungen
Hypolipidemic Agents
N-Methyl-1H-pyrrole-2-carboxamide derivatives are part of blockbuster drugs like the calcium salt of atorvastatin, which is used as a hypolipidemic agent to lower cholesterol levels in the blood .
Antihypertensive Agents
This compound is also found in lisinopril, an inhibitor of angiotensin-converting enzyme (ACE), which is used to treat high blood pressure .
Angiotensin-II Receptor Blockers
Valsartan, another drug that contains the pyrrole carboxamide motif, acts as an angiotensin-II receptor blocker, also used for treating high blood pressure .
Calcium Channel Blockers
Diltiazem, which includes this compound in its structure, functions as a calcium channel blocker and is employed in the management of hypertension and angina pectoris .
Antibiotics
The pyrrole carboxamide structure is utilized in antibiotics such as istamycin and pyrronamycin A & B, indicating its significance in antimicrobial therapy .
Antifungal and Antimicrobial Agents
Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized as potential antifungal and antimicrobial agents, showcasing the versatility of this compound in combating various infections .
Tuberculosis Treatment
A series of pyrrole-2-carboxamide compounds have been designed based on the crystal structure of MmpL3 and a pharmacophore model for the treatment of tuberculosis. These candidates have shown potent activity with good microsomal stability and low toxicity .
Diverse Therapeutic Applications
The pyrrole subunit, including N-Methyl-1H-pyrrole-2-carboxamide derivatives, has diverse applications in therapeutically active compounds such as fungicides, antibiotics, anti-inflammatory drugs, antitumor agents, and cholesterol-reducing drugs .
Wirkmechanismus
Target of Action
N-Methyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These compounds contain a carboxamide group attached to an indole. The primary targets of these compounds are a variety of enzymes and proteins .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as N-Methyl-1H-pyrrole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can have a significant impact on various biochemical pathways due to their ability to interact with a wide range of enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interaction.
Pharmacokinetics
The compound’s molecular weight (11011 g/mol) and its solid form suggest that it may have certain pharmacokinetic characteristics that affect its bioavailability.
Result of Action
The molecular and cellular effects of N-Methyl-1H-pyrrole-2-carboxamide’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins . These effects could include changes in enzyme activity, alterations in protein function, and disruptions to cellular processes.
Action Environment
The action, efficacy, and stability of N-Methyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment.
Eigenschaften
IUPAC Name |
N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQAEQLSRWNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632173 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
132911-42-3 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


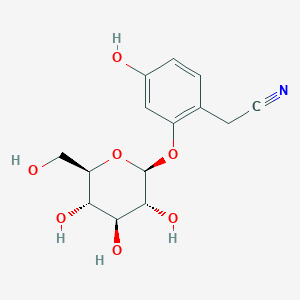
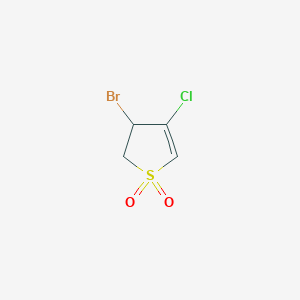
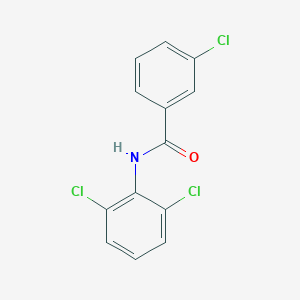


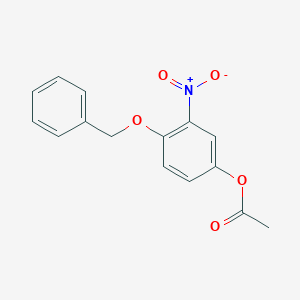
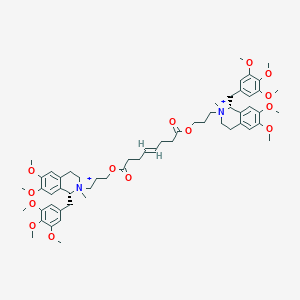

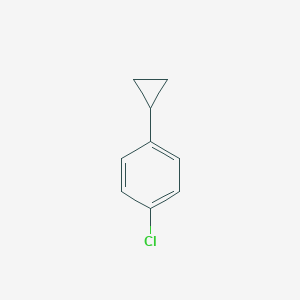
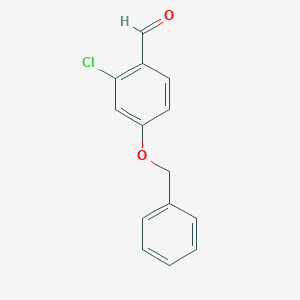

![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
